molecular formula C17H15N3O3S B2544275 (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one CAS No. 313965-65-0

(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one

Cat. No.: B2544275
CAS No.: 313965-65-0
M. Wt: 341.39
InChI Key: ZZJKFWRMDZTKAA-UHFFFAOYSA-N
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Description

(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a nitrobenzyl group, and an o-tolylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one typically involves the condensation of 2-nitrobenzaldehyde with o-toluidine in the presence of a suitable catalyst, followed by cyclization with thioglycolic acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted thiazolidinones

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Explored for its use in the development of novel materials with unique electronic and optical properties.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-ones: Compounds with a similar thiazolidinone ring structure but different substituents.

    Benzylidene derivatives: Compounds with a benzylidene group attached to various heterocyclic rings.

Uniqueness

(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one is unique due to the specific combination of its nitrobenzyl and o-tolylimino substituents, which confer distinct chemical and biological properties compared to other thiazolidin-4-ones and benzylidene derivatives.

Properties

IUPAC Name

2-(2-methylphenyl)imino-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-6-2-4-8-13(11)18-17-19-16(21)15(24-17)10-12-7-3-5-9-14(12)20(22)23/h2-9,15H,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJKFWRMDZTKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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